molecular formula C8H10N2O2 B101641 2,6-Dimethyl-4-nitroaniline CAS No. 16947-63-0

2,6-Dimethyl-4-nitroaniline

Cat. No. B101641
CAS RN: 16947-63-0
M. Wt: 166.18 g/mol
InChI Key: NSBSVUUVECHDDX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-nitroaniline is a chemical compound that is structurally related to aniline derivatives, which are characterized by the presence of a nitro group and methyl groups attached to an aromatic ring. While the provided papers do not directly discuss 2,6-Dimethyl-4-nitroaniline, they do provide insights into similar compounds, such as 2-methyl-4-nitroaniline and 2,6-dichloro-4-nitroaniline, which can help infer certain aspects of the compound .

Synthesis Analysis

The synthesis of 2-methyl-6-nitroaniline, a compound structurally similar to 2,6-Dimethyl-4-nitroaniline, has been described using o-nitroaniline as a raw material. The process involves acetylation, methylation, and hydrolysis reactions. The study investigated the effects of various reaction conditions, such as catalyst dosage, temperature, time, and the rate of adding reagents. Under optimal conditions, a high yield of 93.9% was achieved for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using crystallography. For instance, the crystal structure of 2,6-dichloro-4-nitroaniline was determined to be monoclinic with specific bond distances and angles that reflect resonance structures and hybridization differences . Although this does not directly describe 2,6-Dimethyl-4-nitroaniline, it provides a basis for understanding how substituents like methyl and nitro groups can influence the overall geometry of the molecule.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 2,6-Dimethyl-4-nitroaniline. However, the study of 2-methyl-4-nitroaniline in complex with a dinucleoside monophosphate suggests that nitroaniline derivatives can participate in stacking interactions with nucleic acid bases, which could be relevant for understanding the reactivity and interaction of 2,6-Dimethyl-4-nitroaniline with biomolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethyl-4-nitroaniline can be inferred from the properties of similar compounds. For example, the crystal structure analysis of 2,6-dichloro-4-nitroaniline provides insights into the planarity of the aromatic ring and the orientation of substituent groups, which can affect properties like melting point, solubility, and reactivity . Additionally, the formation of centrosymmetric dimers in the crystalline phase of 2-nitroanilines indicates that hydrogen bonding and other non-covalent interactions are significant in determining the solid-state properties of these compounds .

Scientific Research Applications

Steric Effects and Preparation

  • Steric Effects on Mesomerism : 2,6-Dimethyl-4-nitroaniline is obtained from nitration of certain compounds in aqueous acetic acid, followed by deacylation, yielding high production rates. This process is significant due to the steric inhibition of mesomerism (Wepster, 2010).

Piezoelectric and Optical Properties

  • Piezoelectric Organic Superplastic : This compound demonstrates high piezoelectric output and optical properties when embedded in poly-l-lactic acid polymer microfibers. It exhibits potential for energy harvesting through the piezoelectric effect and as solid-state blue emitters (Baptista et al., 2022).

Non-linear Optical Organic Materials

  • Structural Study for Non-linear Optical Applications : An extensive study on the molecular and crystal structure of N, N-dimethyl-4-nitroaniline derivatives reveals insights into their use in non-linear optical organic materials (Borbulevych et al., 2002).

Intermolecular Interactions

  • Intermolecular Non-covalent Interactions : Quantum mechanical calculations on aminonitromethylbenzenes, including 2,6-Dimethyl-4-nitroaniline, provide insights into hydrogen bonding and charge redistribution, important for understanding molecular interactions (Kruszyński & Sierański, 2010).

Solvatochromic Solvent Parameters

  • Characterization of Gas-expanded Liquids : Studies on solvatochromic shifts of various indicators, including N,N-dimethyl-4-nitroaniline, help in specifying solvent parameters, vital for understanding solvation dynamics in different environments (Wyatt et al., 2005).

Dyeing Performance in Textile

  • Dyeing Performance in Textiles : The use of 2,6-Dimethyl-4-nitroaniline in the synthesis of certain ligands and their application in textiles demonstrates its utility in the dyeing performance and antibacterial activity (Jarad, 2016).

Molecular Structure and Spectroscopy

  • Spectroscopic Properties in Various Environments : The study of N-(2′-Hydroxy-4′-N,N-dimethylaminobenzylidene)-4-nitroaniline in various solvents and environments highlights its donor-acceptor interactions, crucial in fields like molecular spectroscopy (El-Sayed et al., 2003).

Supramolecular Synthon

  • Hydrogen-bond-aided Supramolecular Synthon : Research on nitro compounds, including 2-nitroanilines, provides insights into the formation of symmetric dimers and their bonding interactions, essential in the study of supramolecular synthons (Fedyanin & Lyssenko, 2013).

Environmental Degradation

  • Anaerobic Degradation Pathways : Studies on the anaerobic degradation of similar nitroaromatic compounds by certain microbial strains provide a perspective on the environmental degradation and detoxification of such compounds (Kadoya et al., 2018).

Safety And Hazards

2,6-Dimethyl-4-nitroaniline is classified as Acute Toxicity, Oral (Category 4), H302 according to Regulation (EC) No 1272/2008 . It is harmful if swallowed . In case of exposure, it is recommended to consult a physician and show them the safety data sheet .

Future Directions

Nitro group-containing compounds, including 2,6-Dimethyl-4-nitroaniline, have been studied for their potential antitumor activities . Future research may focus on exploring these properties further and developing new antitumor drugs .

properties

IUPAC Name

2,6-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBSVUUVECHDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168716
Record name Benzenamine, 2,6-dimethyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-nitroaniline

CAS RN

16947-63-0
Record name 2,6-Dimethyl-4-nitrobenzenamine
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Record name 2,6-Dimethyl-4-nitroaniline
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Record name 16947-63-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101580
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Record name Benzenamine, 2,6-dimethyl-4-nitro-
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Record name 2,6-Dimethyl-4-nitroaniline
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Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (17.5 mL) was added to N-(2,6-dimethyl-4-nitro-phenyl)-acetamide (5.05 g) and heated to 140° C. for 30 minutes in a sealed microwave process vial. The reaction mixture was neutralized with solid sodium carbonate in water and the precipitated product was collected by filtration and washed with water (100 mL) to furnish 3.93 g (97% yield) of the title compound as a yellow solid. 1H NMR (500 MHz, DMSO-d6): 2.15 (s, 6H), 6.15 (b, 2H), 7.79 (s, 2H).
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
BM Wepster - Recueil des Travaux Chimiques des Pays‐Bas, 1954 - Wiley Online Library
Nitration of 2,6‐dimethyl‐(p‐toluenesulpho) anilide or 2,6‐dimethyl‐benzenesulphoanilide in aqueous acetic acid, followed by deacylation, gives 2,6‐dimethyl‐4‐nitroaniline in yields of …
Number of citations: 38 onlinelibrary.wiley.com
C Maté, AJ Ryan, SE Wright - Food and Cosmetics Toxicology, 1967 - Elsevier
The metabolism of 4-nitroaniline, 2,6-dichloro, 2,6-dibromo- and 2,6-dimethyl-4-nitroaniline has been studied in rats. 4-Nitroaniline is excreted partly unchanged and also as 4-…
Number of citations: 23 www.sciencedirect.com
R DAHLBOM, C TEGNÉR, NE WILLMAN - Acta Chem. Scand, 1959 - actachemscand.org
It has been stated by Fosdick and Rapp 1 that the introduction of an amino or a nitro group in the benzene nucleus of a-dialkylaminoacetanilides considerably lowered their anesthetic …
Number of citations: 7 actachemscand.org
WO Foye, CM Jan, BH Takman - Journal of Pharmaceutical Sciences, 1982 - Elsevier
A series of tetracaine analogs based on the lidocaine structure, having a 2'-methyl-(or 2',6'-dimethyl)-4'-butylaminoanilide moiety with α substitution on the dialkylaminoacyl function, has …
Number of citations: 1 www.sciencedirect.com
R DAHLBOM, A MISIORNY - Acta Chemica Scandinavica, 1957 - actachemscand.org
The synthesis of some amino esters of 2, 6-dimethylphenylcarbamic acid substituted in the para position with an amino group or substitut-ed amino group is described. Two amino …
Number of citations: 5 actachemscand.org
MS Denisov, YA Beloglazova - Russian Journal of Coordination Chemistry, 2023 - Springer
The first ever synthesis of complexes [PdLCl 2](I) and [PdLBr 2](II) was successfully achieved, where L= 2, 6-dimethyl-4-nitro-N-(pyridin-2-ylmethylildene) aniline, a ligand with a …
Number of citations: 0 link.springer.com
F Ramirez, AV Patwardhan, NB Desai… - Journal of the …, 1963 - ACS Publications
An alternate mechanistic possibility involving the decomposition of the diazonium saltsto phenonium ions, which might abstract hydride from the halohydrocarbons to produce …
Number of citations: 34 pubs.acs.org
R Foster, DL Hammick, GM Hood… - Journal of the Chemical …, 1956 - pubs.rsc.org
… It was prepared by heating 2 : 6-dimethyl-4-nitroaniline (4 g.) and methyl iodide (5 ml.) with methanol (12 ml.) in a sealed tube at 130" for 12 hr. The product was extracted with acid, …
Number of citations: 6 pubs.rsc.org
SB SILBERING - 1970 - search.proquest.com
ETHANoss AND THE co-cATAIzED EPERIzao Page 1 71.3932 SILBERING, Steven Bernard, 1910- STERIC EFFECTS TN THE ETHOXIDE-CATALYZED ETHANoss AND THE co-…
Number of citations: 2 search.proquest.com
Z Long, B Wu, P Yang, G Li, Y Liu, XJ Yang - Journal of Organometallic …, 2009 - Elsevier
Four iron(II) and cobalt(II) complexes ligated by 2,6-bis(4-nitro-2,6-R 2 -phenylimino)pyridines, LMCl 2 (1: R=Me, M=Fe; 2: R=iPr, M=Fe; 3: R=Me, M=Co; 4: R=iPr, M=Co) have been …
Number of citations: 34 www.sciencedirect.com

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